2-(4-Methylpiperidin-1-yl)-5-(trifluoromethyl)phenylboronic acid
Overview
Description
2-(4-Methylpiperidin-1-yl)-5-(trifluoromethyl)phenylboronic acid is a boronic acid derivative that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a trifluoromethyl group and a 4-methylpiperidin-1-yl group. The unique structural features of this compound make it a valuable building block in organic synthesis and a potential candidate for various applications in chemistry, biology, and medicine.
Preparation Methods
The synthesis of 2-(4-Methylpiperidin-1-yl)-5-(trifluoromethyl)phenylboronic acid typically involves the following steps:
Formation of the Phenylboronic Acid Core: The phenylboronic acid core can be synthesized through the reaction of phenylboronic acid with appropriate reagents to introduce the trifluoromethyl and 4-methylpiperidin-1-yl groups.
Introduction of Substituents: The trifluoromethyl group can be introduced using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates. The 4-methylpiperidin-1-yl group can be introduced through nucleophilic substitution reactions using appropriate piperidine derivatives.
Purification and Isolation: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
2-(4-Methylpiperidin-1-yl)-5-(trifluoromethyl)phenylboronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or boronic anhydrides using oxidizing agents such as hydrogen peroxide or sodium perborate.
Reduction: The compound can undergo reduction reactions to form corresponding boron-containing alcohols or amines using reducing agents like lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions to introduce additional functional groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
Scientific Research Applications
2-(4-Methylpiperidin-1-yl)-5-(trifluoromethyl)phenylboronic acid has several scientific research applications:
Organic Synthesis: It serves as a valuable building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is explored for its potential use in drug discovery and development, particularly as a boron carrier for neutron capture therapy and as a protease inhibitor.
Biological Studies: It is used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form reversible covalent bonds with active site residues.
Material Science: The compound is investigated for its potential use in the development of advanced materials, such as boron-containing polymers and catalysts.
Mechanism of Action
The mechanism of action of 2-(4-Methylpiperidin-1-yl)-5-(trifluoromethyl)phenylboronic acid involves its ability to form reversible covalent bonds with target molecules. The boronic acid group can interact with nucleophilic residues in proteins, such as serine or threonine, leading to the inhibition of enzyme activity. This interaction is particularly relevant in the context of protease inhibition, where the compound can bind to the active site of the enzyme and prevent substrate cleavage .
Comparison with Similar Compounds
2-(4-Methylpiperidin-1-yl)-5-(trifluoromethyl)phenylboronic acid can be compared with other boronic acid derivatives, such as:
Phenylboronic Acid: Lacks the trifluoromethyl and piperidine substituents, making it less versatile in certain applications.
4-(Trifluoromethyl)phenylboronic Acid: Contains the trifluoromethyl group but lacks the piperidine substituent, which may affect its binding affinity and specificity.
4-(4-Methylpiperidin-1-yl)phenylboronic Acid: Contains the piperidine group but lacks the trifluoromethyl group, which may influence its chemical reactivity and stability.
The unique combination of the trifluoromethyl and piperidine substituents in this compound enhances its chemical properties and broadens its range of applications compared to similar compounds.
Properties
IUPAC Name |
[2-(4-methylpiperidin-1-yl)-5-(trifluoromethyl)phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BF3NO2/c1-9-4-6-18(7-5-9)12-3-2-10(13(15,16)17)8-11(12)14(19)20/h2-3,8-9,19-20H,4-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXKDLVFNHRWGHY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)C(F)(F)F)N2CCC(CC2)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BF3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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